molecular formula C17H13N B3051388 2,3-Diphenylpyridine CAS No. 33421-53-3

2,3-Diphenylpyridine

Cat. No.: B3051388
CAS No.: 33421-53-3
M. Wt: 231.29 g/mol
InChI Key: WKAXDAMWMOBXMP-UHFFFAOYSA-N
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Description

2,3-Diphenylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of two phenyl groups attached to the second and third positions of the pyridine ring

Scientific Research Applications

2,3-Diphenylpyridine has a wide range of applications in scientific research:

Safety and Hazards

When handling 2,3-Diphenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 2,3-Diphenylpyridine are not mentioned in the search results, there are indications of ongoing research in related areas. For instance, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This suggests potential future directions in the synthesis and application of related pyridine derivatives.

Mechanism of Action

Target of Action

2,3-Diphenylpyridine is a derivative of pyridine, a class of aromatic compounds that are prevalent in various human activities . The presence of the ring nitrogen defines the reactivity of pyridine derivatives . Pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3, which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . Therefore, the primary targets of this compound could be related to these biochemical pathways.

Mode of Action

It’s known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity . This suggests that this compound might interact with its targets through the nitrogen atom in its pyridine ring.

Biochemical Pathways

Pyridine derivatives, including this compound, are involved in various biochemical pathways. For instance, they are used in the synthesis of NAD+ and NADP+, which are crucial coenzymes in numerous biochemical reactions . In the degradation pathway of pyridine derivatives, the product of the first reaction is converted to 2,3,6-trihydroxypyridine, which is then transformed to α-ketoglutarate .

Result of Action

Given its involvement in the synthesis of nad+ and nadp+, it can be inferred that this compound might influence cellular energy metabolism and redox reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and degradation might be affected by the presence of other substances in the environment

Biochemical Analysis

Biochemical Properties

Pyridine derivatives, to which 2,3-Diphenylpyridine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .

Cellular Effects

Pyridine derivatives have been shown to have effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, and this is likely to be the case with this compound .

Metabolic Pathways

Pyridine derivatives are known to interact with various enzymes and cofactors, and they can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with various transporters or binding proteins, and they can have effects on their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyridine typically involves the reaction of acetophenone with 1,3-diaminopropane in the presence of a copper catalyst. This method provides a direct route to 2-arylpyridines, including this compound, with good yields . Another method involves the use of aromatic aldehydes and nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of palladium on carbon .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl rings or the pyridine ring itself.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

    2,6-Diphenylpyridine: Similar in structure but with phenyl groups at the second and sixth positions.

    4-Phenylpyridine: Contains a single phenyl group at the fourth position.

    2-Phenylpyridine: Contains a single phenyl group at the second position.

Uniqueness: 2,3-Diphenylpyridine is unique due to the specific positioning of the phenyl groups, which influences its chemical reactivity and physical properties. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAXDAMWMOBXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187063
Record name 2,3-Diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33421-53-3
Record name 2,3-Diphenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33421-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diphenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diphenylpyridine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.814
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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